
ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate is a complex organic compound with a unique structure that includes an isoquinoline core, methoxy groups, and an ethanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Ethanoate Moiety: The ethanoate group can be introduced through esterification reactions, typically using ethyl chloroformate or ethyl bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethanoate moiety, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
科学的研究の応用
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to active sites, modulating the activity of enzymes or receptors involved in various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
- Ethyl 2-chloro-2-(hydroxyimino)acetate
- Ethyl cyanohydroxyiminoacetate
Uniqueness
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate is unique due to its combination of an isoquinoline core with methoxy groups and an ethanoate moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C17H22N2O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C17H22N2O5/c1-6-24-16(20)15(19-21)14-11-8-13(23-5)12(22-4)7-10(11)9-17(2,3)18-14/h7-8,21H,6,9H2,1-5H3/b19-15- |
InChIキー |
RHUWZHLNFKEDCQ-CYVLTUHYSA-N |
異性体SMILES |
CCOC(=O)/C(=N\O)/C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
正規SMILES |
CCOC(=O)C(=NO)C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
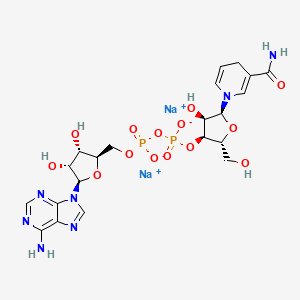
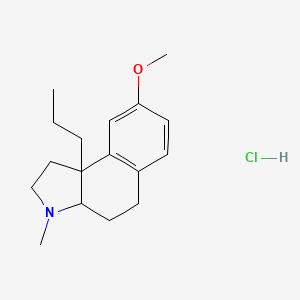
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
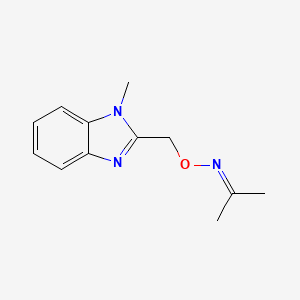
![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)
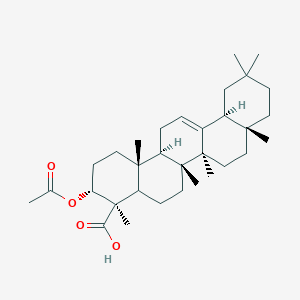

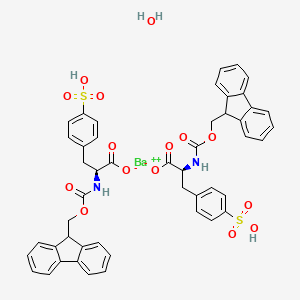
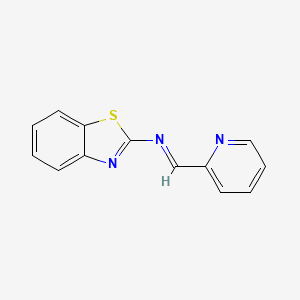
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)
